Glucohesperalin
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Overview
Description
Glucohesperalin is an organic compound belonging to the class of alkylglucosinolates. These compounds contain a glucosinolate moiety that carries an alkyl chain. This compound has been detected in various plants, including wasabi (Wasabia japonica) and other cruciferous vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucohesperalin can be synthesized through the reaction of 6-methylsulfinylhexyl isothiocyanate with glucose. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the glucosinolate moiety. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly cruciferous vegetables. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glucohesperalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: This compound can undergo substitution reactions where the glucosinolate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different functional groups replacing the glucosinolate moiety.
Scientific Research Applications
Glucohesperalin has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other glucosinolates and related compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Investigated for its potential anticancer properties and its ability to induce phase II detoxification enzymes.
Industry: Used in the production of natural pesticides and as a flavoring agent in food products
Mechanism of Action
Glucohesperalin exerts its effects through the activation of various molecular pathways. It is known to induce the expression of phase II detoxification enzymes, which play a crucial role in the detoxification of harmful substances in the body. The compound also interacts with specific receptors and enzymes involved in cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Glucoalissin
- Glucoraphanin
- Glucoalyssin
- Glucotropaeolin
Uniqueness
Glucohesperalin is unique due to its specific alkyl chain structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, this compound has a higher potency in inducing phase II detoxification enzymes and exhibits stronger anticancer activity .
Properties
CAS No. |
33049-17-1 |
---|---|
Molecular Formula |
C14H27NO10S3 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methylsulfinyl-N-sulfooxyheptanimidothioate |
InChI |
InChI=1S/C14H27NO10S3/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23)/t9-,11-,12+,13-,14+,27?/m1/s1 |
InChI Key |
OOGAQHVYHLPICD-DNDZILKHSA-N |
SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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